![molecular formula C20H17F2N3O3S B2714693 N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide CAS No. 450338-89-3](/img/structure/B2714693.png)
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide
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Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-c]pyrazole ring and a difluorobenzamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the thieno[3,4-c]pyrazole ring and the difluorobenzamide group. This planarity and conjugation could contribute to potential electronic and optical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of reactions, particularly those involving the pyrazole ring or the difluorobenzamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of crystallinity, solubility, melting point, and others would need to be determined experimentally .Scientific Research Applications
- Application : Researchers have investigated the antimicrobial potential of this compound. For instance, derivatives of N-(2,3-dimethylphenyl)-β-alanine have shown good antimicrobial activity .
- Application : Pyrazole-bearing compounds, including those with hydrazine-coupled pyrazoles, exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
- Application : N-2,5-dimethylphenylthioureido acid derivatives, derived from similar structures, have been investigated as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens .
- Application : Structural studies, including docking and DFT calculations, can provide insights into the binding modes and potential targets of this compound .
- Application : N-aryl-β-alanines serve as versatile starting materials for synthesizing heterocyclic systems, such as the pyrimidine skeleton found in pharmaceuticals, fungicides, and herbicides .
Antimicrobial Agents
Antileishmanial and Antimalarial Activities
Multidrug-Resistant Gram-Positive Pathogens
Structural Studies and Docking
Heterocyclic Synthesis
Spectroscopic Characterization
properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S/c1-11-5-3-8-17(12(11)2)25-19(13-9-29(27,28)10-16(13)24-25)23-20(26)18-14(21)6-4-7-15(18)22/h3-8H,9-10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMGKJQTNAELAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC=C4F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide |
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